(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that utilize key reactions such as the Diels-Alder reaction, ring-closing metathesis, and Grignard reactions. For instance, the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene involves an amino acid-derived acylnitroso Diels-Alder reaction . Similarly, the synthesis of a functionalized cyclohexene skeleton of GS4104 uses ring-closing metathesis and diastereoselective Grignard reactions . These methods could potentially be adapted for the synthesis of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride.
Molecular Structure Analysis
The molecular structure of cycloalkane amino acids is a key factor in their biological activity and physical properties. For example, the presence of fluorine atoms in 1-Amino-4,4-difluorocyclohexanecarboxylic acid impacts its conformation, lipophilicity, acidity, and fluorescent properties . The stereochemistry of the cycloalkane ring is also crucial, as seen in the synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids, where the ring promotes rigidity and affects the formation of intramolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of cycloalkane amino acids can lead to a variety of chemical transformations. For instance, the asymmetric synthesis of 1-amino-2-hydroxycyclohexanecarboxylic acids involves intriguing reactions such as hydrogenolysis of a benzylic C–N bond and cleavage of a methoxy ether . The synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the use of ruthenium-catalyzed cycloaddition and the challenges of avoiding the Dimroth rearrangement . These reactions could provide insights into the reactivity of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of cycloalkane amino acids are influenced by their molecular structure. The presence of fluorine atoms, for example, can significantly alter the properties of the compound, as seen in the study of 1-Amino-4,4-difluorocyclohexanecarboxylic acid . The rigidity of the cycloalkane ring, as observed in the structural study of cyclobutane-containing peptides, can affect the conformational stability and hydrogen bonding patterns . These aspects are important for understanding the behavior of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride in various environments.
Scientific Research Applications
Synthesis and Characterization
1-Amino-4,4-difluorocyclohexanecarboxylic acid has been explored for its potential as a fluorinated analogue of pharmacologically relevant amino acids. Its synthesis from commercially available materials in a three-step process yielded insights into its conformation, lipophilicity, acidity, and fluorescent properties, suggesting a wide range of practical applications in drug discovery and development (Mykhailiuk et al., 2013).
Conformational Studies
The conformational behavior of related amino acids in simple derivatives and peptides has been studied extensively, revealing the influence of specific substituents on molecular structure and potential for inducing desired conformations in peptidic sequences (Valle et al., 1988).
Applications in Peptide Mimetics
Research into novel amino acids and their incorporation into peptidomimetics highlights the role of such compounds in accessing new peptidomimetics with conformationally restricted structures. This is particularly relevant for compounds like "(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid; hydrochloride," which can serve as isosters for traditional dipeptides, offering potential in the design of molecules with enhanced biological activity and stability (Defant et al., 2011).
Molecular Complexity and Drug Design
The enantioselective synthesis of structurally complex amino acids demonstrates the versatility of such compounds in generating molecular complexity, a crucial aspect of modern drug design. This approach enables the construction of molecules with multiple stereocenters and constrained conformations, enhancing their interaction with biological targets (Garrido et al., 2013).
Modulation of Peptide Structures
Studies on the incorporation of similar amino acids into dipeptides and their effects on peptide structure, such as inducing specific turn types or stabilizing helical conformations, underline the significance of these compounds in modulating peptide secondary structure. This has implications for the design of peptides and peptidomimetics with tailored biological functions (Avenoza et al., 2002).
properties
IUPAC Name |
(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c9-8(10)4-3-5(7(12)13)1-2-6(8)11;/h5-6H,1-4,11H2,(H,12,13);1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIUBPJFUABJIR-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC1C(=O)O)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(CC[C@@H]1C(=O)O)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.